1H-Pyrazole-4-carbonyl chloride
Overview
Description
1H-Pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1H-Pyrazole-4-carbonyl chloride, like other pyrazole derivatives, is known to interact with a variety of biological targets. Pyrazole derivatives have been found to exhibit promising agro-chemical, fluorescent, and biological potencies . They have shown significant anti-tubercular affinity and potent antileishmanial and antimalarial activities . .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit their antileishmanial activity by fitting into the LmPTR1 pocket (active site) of the Leishmania aethiopica clinical isolate, characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to play an important role in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .
Result of Action
For instance, some pyrazole derivatives have shown significant antileishmanial activity and anti-tubercular affinity .
Action Environment
It is known that the synthesis and reactions of pyrazole derivatives can be influenced by various factors, including the use of new or advanced catalysts and ‘environment-friendly’ procedures, such as heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonyl chloride can be synthesized through the chlorination of 1H-pyrazole-4-carboxylic acid using thionyl chloride as the chlorinating agent. The reaction typically involves the use of 1,2-dichloroethane as a solvent. The solvent and excess thionyl chloride are removed by reduced pressure distillation .
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrazole derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 1H-pyrazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Condensation Reactions: Often carried out under mild heating conditions.
Major Products:
Substituted Pyrazole Derivatives: Formed from substitution reactions.
1H-Pyrazole-4-carboxylic Acid: Formed from hydrolysis.
Amides: Formed from condensation reactions with amines.
Scientific Research Applications
1H-Pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic Acid: The precursor to 1H-Pyrazole-4-carbonyl chloride.
1H-Pyrazole-3-carbonyl Chloride: Another acyl chloride derivative of pyrazole.
1H-Pyrazole-5-carbonyl Chloride: A similar compound with the acyl chloride group at a different position on the pyrazole ring.
Uniqueness: Its ability to form a wide range of derivatives makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1H-pyrazole-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGFSHSTADSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1H-Pyrazole-4-carbonyl chloride derivatives?
A1: this compound derivatives are typically synthesized from substituted pyrazole carboxylic acids. A common approach involves a multi-step process starting with a suitable pyrazole precursor. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized from ethyl 3-(dimethylamino)arylate in four steps: acylation, cyclization, hydrolysis, and finally, chlorination using suitable reagents []. Another method utilizes 2,3-dichloropyridine as the starting material, undergoing hydrazinolysis, cyclization, hydrolysis, and acyl chlorination to yield the desired 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carbonyl chloride [].
Q2: What is the significance of the chlorine atom in the 4-position of the pyrazole ring?
A2: The chlorine atom in this compound serves as a good leaving group, enabling further functionalization of the molecule. This reactivity makes it a valuable building block for synthesizing various pyrazole-containing compounds. For example, it can readily react with amines to form pyrazole-4-carboxamide derivatives, as demonstrated in the synthesis of compounds with antifungal activities [, , , ].
Q3: How does the structure of the substituents on the pyrazole ring influence the biological activity of the resulting compounds?
A3: The biological activity of pyrazole-4-carboxamide derivatives is significantly affected by the nature of the substituents on the pyrazole ring. Studies have shown that introducing specific groups like fluorine or chlorine atoms, or pyridine rings, can enhance the antifungal activity of these compounds [, , , ]. For instance, incorporating a difluoromethyl group at the 5-position of the pyrazole ring significantly improved the antifungal activity against Glomerella cingulata [].
Q4: What are the potential applications of this compound derivatives?
A4: The primary applications of this compound derivatives lie in the development of novel agrochemicals and pharmaceuticals. Several studies have highlighted the promising antifungal activity of pyrazole-4-carboxamide derivatives against a variety of plant pathogenic fungi [, , , ]. This indicates their potential use in developing new fungicides for crop protection. Further research is ongoing to explore their efficacy and safety for potential pharmaceutical applications.
Q5: Are there any reported methods for large-scale production of this compound derivatives?
A5: Yes, researchers have focused on optimizing the synthesis of this compound derivatives for industrial-scale production []. For example, a process for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a high yield (46.8%) and purity (96.1%) has been reported []. This optimized process simplifies the operation and makes it suitable for industrial production.
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